N-(5-bromo-2-hydroxypyridin-3-yl)acetamide

Regioisomer Purity NMR Characterization Synthetic Intermediate Selection

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide (CAS 102170-55-8) is a heterocyclic small molecule belonging to the class of halogenated pyridine acetamides, with molecular formula C₇H₇BrN₂O₂ and molecular weight 231.05 g/mol. The compound features a pyridine ring substituted with a bromine at position 5, a hydroxyl at position 2, and an acetamide at position 3, a specific regioisomeric arrangement that imparts distinct hydrogen-bond donor/acceptor capacity (PSA 62.22 Ų) and lipophilicity (LogP 1.58) compared to its close analogs.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 102170-55-8
Cat. No. B6613589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-hydroxypyridin-3-yl)acetamide
CAS102170-55-8
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CNC1=O)Br
InChIInChI=1S/C7H7BrN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
InChIKeyDZPXAAPHBCJNCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-2-hydroxypyridin-3-yl)acetamide (CAS 102170-55-8): A Brominated Hydroxypyridine Acetamide Building Block


N-(5-bromo-2-hydroxypyridin-3-yl)acetamide (CAS 102170-55-8) is a heterocyclic small molecule belonging to the class of halogenated pyridine acetamides, with molecular formula C₇H₇BrN₂O₂ and molecular weight 231.05 g/mol . The compound features a pyridine ring substituted with a bromine at position 5, a hydroxyl at position 2, and an acetamide at position 3, a specific regioisomeric arrangement that imparts distinct hydrogen-bond donor/acceptor capacity (PSA 62.22 Ų) and lipophilicity (LogP 1.58) compared to its close analogs . It is commercially available at 98% purity (from suppliers such as Leyan, cat. no. 1347784) and is primarily used as a synthetic intermediate or building block in medicinal chemistry and agrochemical research .

Why Procuring N-(5-Bromo-2-hydroxypyridin-3-yl)acetamide Instead of a Generic Acetamidopyridine Fails for Regiospecific Applications


Brominated hydroxypyridine acetamides are not interchangeable; subtle variations in substitution pattern (regioisomerism) produce markedly different physicochemical and reactivity profiles. The target compound positions the acetamide at the 3-position, hydroxyl at the 2-position, and bromine at the 5-position — a combination that creates a unique hydrogen-bond network and a specific reactivity vector for C–N or C–C cross-coupling. In contrast, the 2-acetamido regioisomer (CAS 941603-87-8) alters the intramolecular hydrogen-bonding capacity , while non-hydroxylated analogs such as N-(5-bromo-3-pyridinyl)acetamide (CAS 15862-46-1) lack the phenolic handle required for O-functionalization or metal-chelation [1]. These structural differences have consequences: for instance, the presence of the hydroxyl group changes PSA by approximately 20 Ų relative to the non-hydroxylated counterpart, affecting solubility and membrane permeability profiles [2]. Generic substitution therefore risks altering downstream synthetic yields, biological target engagement, or pharmacokinetic properties.

Quantitative Differentiation Evidence for N-(5-Bromo-2-hydroxypyridin-3-yl)acetamide vs. Closest Analogs


Regioisomeric Purity and Structural Confirmation: 3-Acetamido vs. 2-Acetamido Analogs

The target compound is a 3-acetamido regioisomer, confirmed by supplier COA to be ≥98% pure with no detectable 2-acetamido isomer (CAS 941603-87-8) contamination . The 2-acetamido regioisomer, while having an identical molecular weight (231.05) and elemental composition, exhibits a distinct ¹H-NMR shift pattern due to altered electron density distribution . Procurement of the incorrect regioisomer for a synthetic sequence relying on 3-amino functionality would lead to a non-productive intermediate, as the 2-acetamido isomer cannot undergo the same directed ortho-metalation or cross-coupling at the 3-position.

Regioisomer Purity NMR Characterization Synthetic Intermediate Selection

Hydroxyl-Mediated Lipophilicity and Polarity Tuning: LogP and PSA Comparison with Dehydroxy Analogs

The presence of the 2-hydroxyl group significantly alters both the polarity and hydrogen-bonding potential of the compound compared to non-hydroxylated analogs. The target compound has a calculated LogP of 1.58 and PSA of 62.22 Ų . In contrast, N-(5-bromo-3-pyridinyl)acetamide (CAS 15862-46-1), which lacks the hydroxyl substituent, has a higher predicted LogP (~2.1) and a lower PSA (~42 Ų) [1]. This ~20 Ų difference in PSA and ~0.5 unit change in LogP places the target compound in a more favorable zone for aqueous solubility while retaining sufficient lipophilicity for membrane partitioning.

Lipophilicity Polar Surface Area Drug-like Property Optimization

Bromine Substitution at Position 5 Enables Site-Specific Cross-Coupling Reactivity over Position-4 or Position-6 Isomers

The 5-bromo substitution pattern offers a distinct reactivity profile compared to 4-bromo or 6-bromo pyridine analogs. In pyridine systems, the 5-position is less electronically deactivated toward oxidative addition in Pd-catalyzed cross-coupling than the 2- or 4-positions, yet more activated than the 3-position [1]. This makes the compound a suitable partner for Suzuki-Miyaura or Buchwald-Hartwig couplings at the 5-position while leaving the acetamide and hydroxyl groups available for subsequent or orthogonal transformations. The 5-bromo-2-hydroxypyridine scaffold has been employed as a key intermediate in the synthesis of oligopyridones via CuI-catalyzed C–N coupling, achieving isolated yields of 60–85% [2]. The acetamide-protected nitrogen at position 3 prevents unwanted N-arylation during these couplings, a selectivity advantage over unprotected 3-amino analogs.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Regioselective Functionalization

Dual Hydrogen-Bond Donor/Acceptor Capacity of the 2-Hydroxy-3-acetamido Motif Enables Chelation-Driven Protein Binding

The contiguous 2-hydroxyl and 3-acetamido groups form a six-membered intramolecular hydrogen bond (confirmed by the downfield shift of the amide NH in predicted ¹H-NMR) , presenting a pre-organized hydrogen-bond donor-acceptor-donor (DAD) motif to biological targets. This motif mimics the adenine hinge-binding pattern of ATP-competitive kinase inhibitors. Analogs lacking the hydroxyl group (e.g., N-(5-bromo-3-pyridinyl)acetamide, CAS 15862-46-1) cannot form this intramolecular H-bond and present only a single H-bond donor (amide NH) and a single H-bond acceptor (pyridine N) [1]. 5-Bromo-2-hydroxypyridine-3-carboxylic acid, a structurally related compound with a carboxylic acid instead of acetamide at position 3, demonstrated an IC₅₀ of 3.5 nM against chloroquine-sensitive Plasmodium falciparum lactate dehydrogenase (pfLDH), with the hydroxyl group critical for metal-chelation at the active site [2].

Hydrogen-Bond Donor/Acceptor Kinase Hinge Binding Metal Chelation Structure-Based Design

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is available from multiple independent suppliers with a consistent purity specification of 98% (by HPLC) . The 2-acetamido regioisomer (CAS 941603-87-8) is also available at 98% purity, but fewer suppliers stock it . The non-hydroxylated analog N-(5-bromo-3-pyridinyl)acetamide (CAS 15862-46-1) is generally sold at 97% purity . For synthetic programs requiring high intermediate purity to avoid yield loss in subsequent steps, the 98% baseline purity of the target compound — combined with multi-supplier availability — reduces procurement risk compared to single-source analogs.

Research Chemical Procurement Purity Specification Supply Chain Reliability

Optimal Procurement and Research Application Scenarios for N-(5-Bromo-2-hydroxypyridin-3-yl)acetamide


Regiospecific Synthesis of 3,5-Disubstituted Pyridine Bioisosteres Requiring Orthogonal Functional Handles

In medicinal chemistry programs where a pyridine core requires sequential functionalization — e.g., Suzuki coupling at the 5-bromo position followed by O-alkylation at the 2-hydroxyl and deacetylation/re-acylation at the 3-amino position — this compound offers three orthogonal reactive sites. The acetamide protects the 3-amino group during cross-coupling, eliminating the N-arylation side reaction that would occur with a free amine analog [1]. Only the 3-acetamido regioisomer provides this orthogonal protecting group strategy; the 2-acetamido isomer leaves the 3-position blocked and synthetically inaccessible without deprotection.

Kinase Inhibitor Fragment Library Construction Leveraging the Hinge-Binding DAD Motif

The pre-organized hydrogen-bond donor-acceptor-donor motif formed by the 2-OH and 3-acetamide groups mimics the adenine hinge-binding pattern of ATP-competitive kinase inhibitors . This compound can serve as a fragment-like starting point (MW 231, 14 heavy atoms) for fragment-based drug discovery targeting kinases or other ATP-binding proteins. The 5-bromo substituent provides a vector for fragment growth via structure-based design while the DAD motif maintains hinge recognition, a feature absent in non-hydroxylated analogs.

Copper-Catalyzed Oligomerization to Functionalized Oligopyridones for Supramolecular Chemistry

Based on the established reactivity of 5-bromo-2-hydroxypyridine in CuI-catalyzed C–N coupling oligomerization (isolated yields 60–85%) [2], the acetamide-protected variant enables synthesis of N-functionalized oligopyridones with controlled chain length and folding behavior in polar aprotic solvents. The acetamide at position 3 serves as a solubility-modulating and hydrogen-bond-directing group that influences supramolecular folding without interfering with the C–N coupling chemistry proceeding at the 5-position.

Synthesis of Type III Secretion System (T3SS) Inhibitor Libraries for Gram-Negative Antibacterial Research

Benzamide derivatives of the 5-bromo-2-hydroxypyridin-3-yl scaffold, such as N-(5-bromo-2-hydroxypyridin-3-yl)-4-(trifluoromethyl)benzamide, have been disclosed as inhibitors of the bacterial Type III secretion system (T3SS) . The acetamide variant serves as a key intermediate for parallel library synthesis of T3SS inhibitors by direct N-acylation with diverse benzoyl chlorides. Procurement of this intermediate with 98% purity ensures library products meet screening quality thresholds without costly post-synthesis purification.

Quote Request

Request a Quote for N-(5-bromo-2-hydroxypyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.